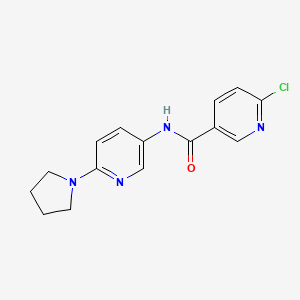![molecular formula C13H19NO B2357943 2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol CAS No. 1343058-92-3](/img/structure/B2357943.png)
2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol is an organic compound with a complex structure that includes a benzyl group, a methyl group, an amino group, and a cyclopropyl group
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .
Mode of Action
It’s plausible that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, suggesting a potential for broad-spectrum activity .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol . These factors can include pH, temperature, and the presence of other compounds or enzymes.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol are not well-documented in the literature. The compound’s structure suggests potential interactions with various enzymes, proteins, and other biomolecules. Specific interactions and the nature of these interactions are not currently known .
Cellular Effects
The cellular effects of this compound are also not well-documented. The compound could potentially influence cell function through impacts on cell signaling pathways, gene expression, and cellular metabolism. Specific effects and mechanisms are not currently known .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Potential mechanisms could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific mechanisms are not currently known .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well-studied. Potential effects could include threshold effects and toxic or adverse effects at high doses. Specific effects and dose-response relationships are not currently known .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol typically involves multiple steps. One common method starts with the reaction of benzyl chloride with methylamine to form N-benzyl-N-methylamine. This intermediate is then reacted with cyclopropylcarbinol under specific conditions to yield the target compound. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Aplicaciones Científicas De Investigación
2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a similar benzyl group but different functional groups.
N-Benzyl-N-methylamine: A simpler amine with a benzyl and methyl group but lacking the cyclopropyl group.
Uniqueness
2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol is unique due to its combination of a cyclopropyl group with a benzyl and methylamino group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Propiedades
IUPAC Name |
2-[benzyl(methyl)amino]-1-cyclopropylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-14(10-13(15)12-7-8-12)9-11-5-3-2-4-6-11/h2-6,12-13,15H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOUASLUWLASAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
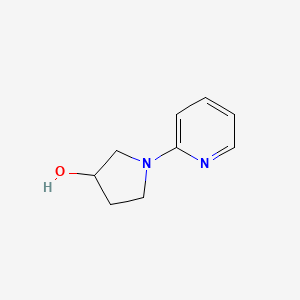
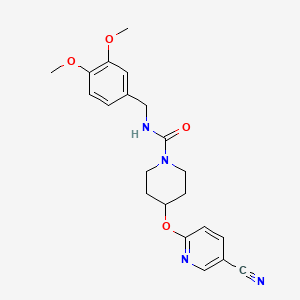
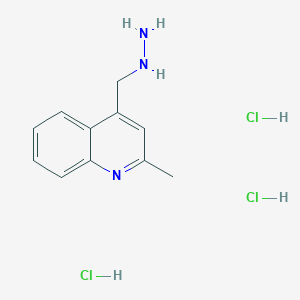
![2-[Benzyl(3-methoxypropyl)amino]ethan-1-ol](/img/structure/B2357866.png)
![5-amino-N-(2-chloro-4-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2357868.png)
![5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)prop-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B2357869.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2357871.png)
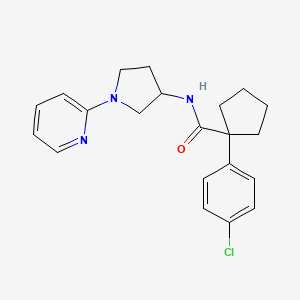
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2357874.png)
![3-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2357875.png)


![N-(propan-2-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2357879.png)
